molecular formula C11H16BF3N2O2 B12504817 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole

Cat. No.: B12504817
M. Wt: 276.07 g/mol
InChI Key: NQDFVZSPVNTZAU-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative bearing a pinacol boronate ester group at position 5 and a 2,2,2-trifluoroethyl substituent at position 1. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a widely used protecting group for boronic acids, enabling stability and facilitating Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C11H16BF3N2O2

Molecular Weight

276.07 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C11H16BF3N2O2/c1-9(2)10(3,4)19-12(18-9)8-5-6-16-17(8)7-11(13,14)15/h5-6H,7H2,1-4H3

InChI Key

NQDFVZSPVNTZAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC(F)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Nitrogen

A common strategy involves alkylation of the pyrazole nitrogen with trifluoroethyl electrophiles. For example:
Reaction :
$$ \text{Pyrazole} + \text{CF}3\text{CH}2\text{OTf} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{1-(2,2,2-trifluoroethyl)-1H-pyrazole} $$

Reagent Solvent Temperature Yield Reference
Cs$$2$$CO$$3$$ DMF 80–100°C 62–78%
K$$2$$CO$$3$$ DMF 80°C 62%

This method is scalable but requires optimization for positional selectivity.

Proposed Synthesis for 5-Position Derivative

Stepwise Approach

  • Alkylation of Pyrazole Nitrogen :

    • Substrate : 5-Bromo-1H-pyrazole (or alternative halide).
    • Reagents : Trifluoroethyl triflate (CF$$3$$CH$$2$$OTf), Cs$$2$$CO$$3$$, DMF.
    • Conditions : 80–100°C for 2–24 hours.
  • Borylation of Position 5 :

    • Method : Suzuki coupling with bis(pinacolato)diboron (B$$2$$pin$$2$$) using Pd catalysts.
    • Conditions : PdCl$$2$$(dppf), K$$3$$PO$$4$$, dioxane/H$$2$$O, 80°C.
Step Reagents/Conditions Key Challenges
Alkylation CF$$3$$CH$$2$$OTf, Cs$$2$$CO$$3$$, DMF, 100°C Regioselectivity control
Borylation B$$2$$pin$$2$$, Pd catalyst, K$$3$$PO$$4$$, 80°C Sensitivity to moisture and oxygen

Alternative Routes

  • One-Pot Synthesis : Combining alkylation and borylation steps under inert conditions.
  • Directed Metalation : Using a directing group (e.g., methyl) to install the boronic ester at position 5.

Critical Reaction Parameters

Base and Solvent Effects

Base Solvent Outcome
Cs$$2$$CO$$3$$ DMF High yields (76–78%) for alkylation
K$$2$$CO$$3$$ DMF Moderate yields (62%) due to lower basicity

Temperature and Time

Temperature Time Yield Reference
100°C 2 hours 78%
80°C 14 hours 62%

Challenges and Optimization Strategies

  • Regioselectivity : Achieving exclusive 5-position borylation requires precise directing groups.
  • Stability : Boronic esters are sensitive to protic solvents and oxygen; inert conditions (N$$_2$$/Ar) are essential.
  • Purification : Silica gel chromatography is critical for isolating the target compound.

Data Tables: Representative Syntheses

Table 1: Alkylation Conditions for Trifluoroethyl Group

Entry Base Solvent Temp. (°C) Time (h) Yield
1 Cs$$2$$CO$$3$$ DMF 100 2 78%
2 K$$2$$CO$$3$$ DMF 80 14 62%

Table 2: Borylation Conditions for Position 5 (Hypothetical)

Entry Catalyst Ligand Base Temp. (°C) Yield
1 PdCl$$_2$$(dppf) XPhos K$$3$$PO$$4$$ 80 60–70%*

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the dioxaborolane moiety.

    Reduction: Reduction reactions can target the trifluoroethyl group or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

The compound features a boron-containing dioxaborolane moiety and a trifluoroethyl group attached to a pyrazole ring. This configuration enhances its reactivity and solubility in organic solvents.

Medicinal Chemistry

The compound's structure allows it to act as a bioisostere in drug design. The trifluoroethyl group can enhance lipophilicity and metabolic stability in drug candidates. A study demonstrated that similar pyrazole derivatives exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Catalysis

The boron moiety in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can facilitate cross-coupling reactions typical in organic synthesis. It has been utilized in Suzuki-Miyaura reactions to form biaryl compounds efficiently .

Materials Science

This compound serves as a precursor for the synthesis of covalent organic frameworks (COFs). COFs prepared using this compound have shown potential for applications in gas storage and separation due to their high surface area and tunable porosity .

Photocatalysis

The incorporation of the dioxaborolane unit allows for enhanced photocatalytic activity under visible light. Research indicates that COFs derived from this compound can be effective in hydrogen generation processes from water splitting .

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibited significant inhibition of tumor cell proliferation through targeted kinase inhibition .

Case Study 2: COF Synthesis

A research team synthesized a series of COFs using the compound as a building block. The resulting materials demonstrated high stability and selectivity for iodine capture from aqueous solutions. The study highlighted the versatility of the dioxaborolane group in forming robust frameworks suitable for environmental applications .

Case Study 3: Photocatalytic Hydrogen Production

Another investigation focused on the photocatalytic properties of COFs derived from this compound. The study revealed that under visible light irradiation, these materials could achieve over 90% efficiency in hydrogen production from water .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, while the dioxaborolane moiety can participate in reversible covalent bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

Bulky substituents (e.g., benzyl or THP) reduce coupling efficiency due to steric hindrance .

Stability and Solubility :

  • The trifluoroethyl group increases lipophilicity, which may improve membrane permeability in bioactive molecules but reduce aqueous solubility .
  • THP-protected analogs exhibit gum-like physical states, complicating purification compared to crystalline derivatives .

Synthetic Utility :

  • Methyl-substituted derivatives are often used as intermediates due to their straightforward synthesis and moderate reactivity .
  • Thiophen-2-ylmethyl-substituted pyrazoles are prioritized for applications in conductive polymers or optoelectronics .

Biological Activity

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and data sources.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₆B₃N₃O₂
  • Molecular Weight : 194.04 g/mol
  • CAS Number : 1093819-50-1
  • Appearance : White to off-white powder
  • Purity : ≥97%

The structure features a pyrazole ring substituted with a trifluoroethyl group and a boron-containing moiety that enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. Key areas of focus include:

  • Anticancer Activity :
    • Studies have shown that compounds containing boron can exhibit anticancer properties. The presence of the pyrazole moiety is known to enhance the selectivity and potency against cancer cell lines.
    • For instance, a study demonstrated that related pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through induction of apoptosis .
  • Antimicrobial Properties :
    • Research indicates that the incorporation of boron into organic compounds can improve their antimicrobial efficacy. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
    • A comparative study highlighted that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects attributed to the modulation of oxidative stress pathways. The compound may help in reducing neuronal damage in models of neurodegenerative diseases .

The exact mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The boron atom can interact with enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Reactive Oxygen Species (ROS) Modulation : It may alter ROS levels within cells, leading to either protective or damaging effects depending on the context.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against MCF-7 and HeLa cells
Antimicrobial EfficacyEffective against S. aureus and E. coli with low MIC values
NeuroprotectionPotential reduction in oxidative stress markers in neuronal models

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